![molecular formula C9H12O2 B15089222 Rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B15089222.png)
Rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,4R)-bicyclo[221]hept-5-en-2-yl acetate is a bicyclic compound with a unique structure that includes a bridged ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl acetate typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the acetate group into a carboxylic acid or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives, such as alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl acetate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Materials Science: It is utilized in the creation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl acetate involves its interaction with various molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in further biochemical pathways. The bicyclic structure of the compound also allows it to interact with specific enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Vince lactam: A bicyclic molecule used as a synthetic precursor in medicinal chemistry.
(1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one: Another bicyclic compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
Rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl acetate is unique due to its specific acetate functional group and the stereochemistry of its bicyclic structure. This uniqueness allows it to participate in distinct chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl] acetate |
InChI |
InChI=1S/C9H12O2/c1-6(10)11-9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3/t7-,8+,9?/m1/s1 |
InChI Key |
DRWRVXAXXGJZIO-WGTSGOJVSA-N |
Isomeric SMILES |
CC(=O)OC1C[C@H]2C[C@@H]1C=C2 |
Canonical SMILES |
CC(=O)OC1CC2CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


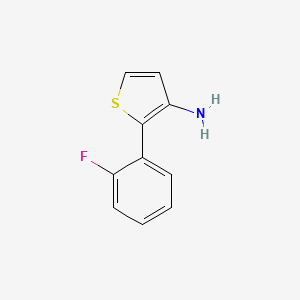
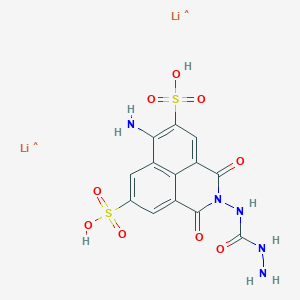
![2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B15089150.png)
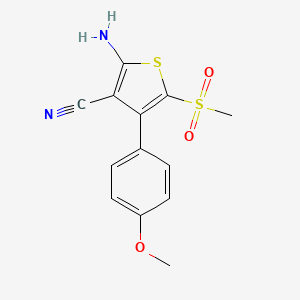
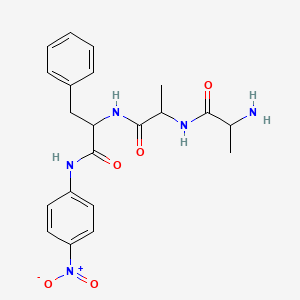
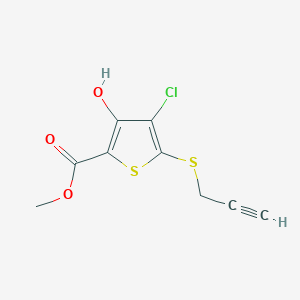


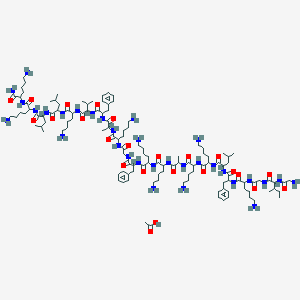
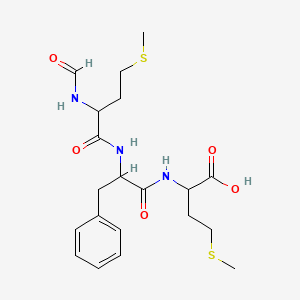
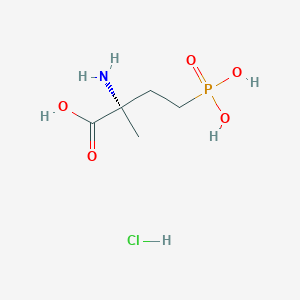
![[[5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15089217.png)


